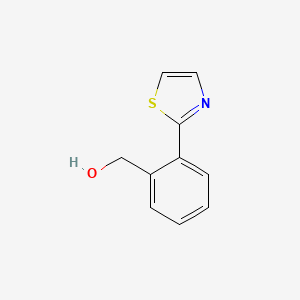

(2-(Thiazol-2-yl)phenyl)methanol

概要

説明

(2-(Thiazol-2-yl)phenyl)methanol is an organic compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanol moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are found in various natural products and synthetic drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiazol-2-yl)phenyl)methanol typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanol moiety. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, which is then coupled with benzaldehyde derivatives under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(2-(Thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2-(Thiazol-2-yl)phenyl)formaldehyde or (2-(Thiazol-2-yl)phenyl)carboxylic acid.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of halogenated or aminated derivatives.

科学的研究の応用

Chemistry

In synthetic chemistry, (2-(Thiazol-2-yl)phenyl)methanol serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to yield various alcohol derivatives.

- Substitution Reactions : Engages in nucleophilic substitution where the hydroxymethyl group can be replaced by other functional groups.

These properties make it a valuable building block in organic synthesis and medicinal chemistry.

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent:

- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : Demonstrates efficacy against various fungal strains, suggesting its potential use in antifungal therapies .

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cancer cell proliferation through modulation of signaling pathways associated with cell survival .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its solubility characteristics, which influence its bioavailability:

- Solubility : Slightly soluble in water but more soluble in alcohol and ether, which may affect its therapeutic efficacy depending on the administration method .

Case Study 1: Anticholinesterase Activity

A study explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's disease. The results indicated promising inhibitory activity, suggesting further investigation into its neuroprotective effects .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazole derivatives, this compound was found to exhibit substantial antibacterial activity against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 3: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. The study elucidated the mechanisms through which it affects cellular pathways related to growth and survival, providing insights into its potential as an anticancer agent .

Data Tables

The following table summarizes the biological activities and corresponding MIC values for this compound compared to related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Standard Antibiotic (e.g., Oxytetracycline) | 16 | Antibacterial |

| Related Thiazole Derivative | 64 | Antifungal |

作用機序

The mechanism of action of (2-(Thiazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

類似化合物との比較

Similar Compounds

Thiazole: A simpler compound with a similar heterocyclic ring structure.

Benzothiazole: Contains a fused benzene and thiazole ring, known for its antimicrobial properties.

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activity

Uniqueness

(2-(Thiazol-2-yl)phenyl)methanol is unique due to the presence of both the thiazole ring and the phenylmethanol moiety, which confer distinct chemical reactivity and biological activity.

生物活性

(2-(Thiazol-2-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H10N2OS

- Molecular Weight : 210.26 g/mol

- Structure : The compound features a thiazole ring attached to a phenyl group with a hydroxymethyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with phenols or phenylmethanols under controlled conditions. The following general synthetic route has been described:

- Reagents : Thiazole derivatives, phenylboronic acid, and a suitable catalyst (e.g., palladium on carbon).

- Conditions : The reaction is conducted in an organic solvent such as DMF at elevated temperatures.

- Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 22.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been recognized for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 12.5 |

This suggests that this compound could serve as a lead compound for developing new AChE inhibitors .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound binds to the active site of enzymes like AChE, inhibiting their function and leading to increased levels of acetylcholine in synaptic clefts.

- Cell Cycle Modulation : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential for treating resistant infections .

- Cancer Cell Studies : Research evaluating the anticancer properties revealed that treatment with the compound resulted in significant reduction in cell viability in MCF-7 and HeLa cells compared to controls, suggesting its role as a potential chemotherapeutic agent .

特性

IUPAC Name |

[2-(1,3-thiazol-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-6,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPXXUFYVJIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。